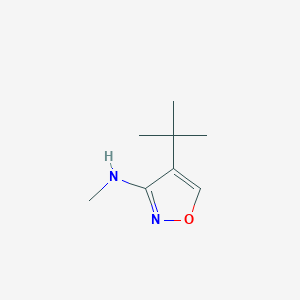![molecular formula C14H20N2O B1414672 2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one CAS No. 93865-38-4](/img/structure/B1414672.png)
2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one
Overview
Description
2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one is a chemical compound with the empirical formula C14H20N2O . It has a molecular weight of 232.32 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound is O=C(CNC(C=CC=C1)=C1C)N2CCCCC2 . The InChI string is 1S/C14H20N2O/c1-12-7-3-4-8-13(12)15-11-14(17)16-9-5-2-6-10-16/h3-4,7-8,15H,2,5-6,9-11H2,1H3 .Scientific Research Applications
Synthesis and Structural Analysis
- 2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one and its derivatives are involved in various synthesis processes. For instance, they are used in the formation of 1-substituted piperidines which are significant in pharmacology (Vardanyan, 2018).
- These compounds also play a role in the synthesis of novel 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea derivatives with antimicrobial properties (Bhasker et al., 2018).
- They are used in the creation of Schiff base ligands, which have shown DNA binding activity and are potential drug candidates (Kurt et al., 2020).
Biological and Pharmaceutical Research
- In biological and pharmaceutical research, these compounds are involved in the development of drugs with various therapeutic potentials.
- They have been used in the synthesis of compounds with antibacterial activity, as demonstrated by their inhibitory effect on bacterial growth (C.Merugu et al., 2010).
- Studies have shown their involvement in asymmetric synthesis, such as in the creation of 2-(1-Aminoalkyl)piperidines, which could have significant implications in medicinal chemistry (Froelich et al., 1996).
Chemical Properties and Interactions
- Research has focused on understanding the chemical properties and interactions of these compounds.
- They have been studied for their ability to form complex sheets through hydrogen bonds, which is crucial in understanding their behavior in different chemical environments (Quiroga et al., 2010).
- Their role in the synthesis of novel piperidine-fused benzoxazino- and quinazolinonaphthoxazines, which have been subject to conformational studies, is also notable (Csütörtöki et al., 2012).
Safety and Hazards
The compound has a GHS05 pictogram, indicating that it is corrosive . The signal word is "Danger" . The hazard statement is H318, which means it causes serious eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The compound is classified as Eye Dam. 1, indicating it causes serious eye damage . It is stored under storage class code 11, which is for combustible solids . The WGK is 3 .
properties
IUPAC Name |
2-(3-methylanilino)-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12-6-5-7-13(10-12)15-11-14(17)16-8-3-2-4-9-16/h5-7,10,15H,2-4,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPSDXDQRHULBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluoro-3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1414589.png)




![4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid](/img/structure/B1414597.png)







